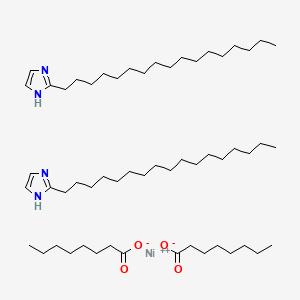
3,3',4',5,7-Pentahydroxy-8-piperidinomethylflavanone, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’,4’,5,7-Pentahydroxy-8-piperidinomethylflavanone, hydrochloride is a flavonoid derivative known for its multiple hydroxyl groups and a piperidinomethyl substitution. This compound is of interest due to its potential biological activities and applications in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,4’,5,7-Pentahydroxy-8-piperidinomethylflavanone, hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a flavanone backbone, which is then subjected to hydroxylation to introduce the hydroxyl groups at the 3, 3’, 4’, 5, and 7 positions.
Piperidinomethyl Substitution:
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
3,3’,4’,5,7-Pentahydroxy-8-piperidinomethylflavanone, hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydroflavanones or other reduced forms.
Substitution: The piperidinomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydroflavanones.
科学的研究の応用
3,3’,4’,5,7-Pentahydroxy-8-piperidinomethylflavanone, hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound for studying flavonoid chemistry and reactivity.
Biology: The compound’s multiple hydroxyl groups make it a potential antioxidant, and it is studied for its effects on cellular oxidative stress.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It may be used in the development of new materials or as a precursor for other bioactive compounds.
作用機序
The mechanism of action of 3,3’,4’,5,7-Pentahydroxy-8-piperidinomethylflavanone, hydrochloride involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress in cells.
Enzyme Inhibition: The compound may inhibit enzymes involved in inflammation or cancer progression.
Signal Transduction: It can modulate signaling pathways related to cell growth and apoptosis.
類似化合物との比較
Similar Compounds
Quercetin: A flavonoid with similar hydroxylation patterns but lacking the piperidinomethyl group.
Kaempferol: Another flavonoid with a similar structure but different substitution patterns.
Uniqueness
3,3’,4’,5,7-Pentahydroxy-8-piperidinomethylflavanone, hydrochloride is unique due to its piperidinomethyl substitution, which may confer distinct biological activities and chemical reactivity compared to other flavonoids.
This detailed article provides a comprehensive overview of 3,3’,4’,5,7-Pentahydroxy-8-piperidinomethylflavanone, hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
57355-30-3 |
|---|---|
分子式 |
C21H24ClNO7 |
分子量 |
437.9 g/mol |
IUPAC名 |
2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-(piperidin-1-ium-1-ylmethyl)-2,3-dihydrochromen-4-one;chloride |
InChI |
InChI=1S/C21H23NO7.ClH/c23-13-5-4-11(8-15(13)25)20-19(28)18(27)17-16(26)9-14(24)12(21(17)29-20)10-22-6-2-1-3-7-22;/h4-5,8-9,19-20,23-26,28H,1-3,6-7,10H2;1H |
InChIキー |
AUDDRMROQQPJDF-UHFFFAOYSA-N |
正規SMILES |
C1CC[NH+](CC1)CC2=C3C(=C(C=C2O)O)C(=O)C(C(O3)C4=CC(=C(C=C4)O)O)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium;hydroiodide](/img/structure/B12805815.png)




